REACTION_SMILES
|
[BrH:16].[NH2:1][C:2]([NH2:3])([CH:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1)[c:10]1[cH:11][n:12][cH:13][cH:14][cH:15]1>>[NH2:1][CH:2]([CH:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1)[c:10]1[cH:11][n:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
NC(N)(c1cccnc1)C1CCOCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(N)(c1cccnc1)C1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(c1cccnc1)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |